molecular formula C12H16N4OS B15215428 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-(6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)- CAS No. 154496-71-6

3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-(6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)-

Cat. No.: B15215428
CAS No.: 154496-71-6
M. Wt: 264.35 g/mol
InChI Key: OBCUVCCTUXHEBM-UHFFFAOYSA-N
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Description

The compound 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-(6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)- is a pyrazolone derivative featuring a pyrimidine ring substituted with a methyl group at position 6 and a (1-methylethyl)thio group at position 2. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms, widely recognized for their pharmacological versatility, including antimicrobial, anti-inflammatory, and anticancer activities . The target compound’s structure combines a pyrazolone core with a thioether-substituted pyrimidine, a design that may enhance lipophilicity and bioavailability compared to simpler analogs.

Properties

CAS No.

154496-71-6

Molecular Formula

C12H16N4OS

Molecular Weight

264.35 g/mol

IUPAC Name

5-methyl-2-(6-methyl-2-propan-2-ylsulfanylpyrimidin-4-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C12H16N4OS/c1-7(2)18-12-13-8(3)5-10(14-12)16-11(17)6-9(4)15-16/h5-7,15H,1-4H3

InChI Key

OBCUVCCTUXHEBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1)C2=NC(=NC(=C2)C)SC(C)C

Origin of Product

United States

Biological Activity

The compound 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-(6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)- is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Pharmacological Significance

Pyrazole derivatives have been recognized for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and hypoglycemic effects. The specific compound has shown promise in various studies as a potential inhibitor of key biological pathways.

  • Anticancer Activity :
    • Pyrazole derivatives have been identified as effective inhibitors of epidermal growth factor receptor (EGFR), which is critical in the proliferation of cancer cells. For instance, derivatives similar to 3H-Pyrazol-3-one have demonstrated significant anti-proliferative effects against A549 and HCT-116 cancer cell lines with IC50 values in the low micromolar range .
  • Antimicrobial Properties :
    • Several studies have indicated that pyrazole compounds exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, new pyrazolone derivatives have shown potent activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) indicating strong antibacterial properties .
  • Anti-inflammatory Effects :
    • The pyrazole scaffold is known for its anti-inflammatory properties. Compounds derived from pyrazoles have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism that could be beneficial in treating inflammatory conditions .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Activity TypeCompound TestedTarget Organism / Cell LineIC50 / MIC ValueReference
Anticancer3H-Pyrazol-3-one derivativesA549 Cancer Cells8.21 µM
AntimicrobialNew pyrazolone derivativesStaphylococcus aureus10 µg/mL
Anti-inflammatoryPyrazole derivativesTNF-α and IL-6 inhibitionUp to 85% inhibition
Antimicrobial1-thiocarbamoyl 3-substituted phenyl pyrazolesVarious Bacterial StrainsVaries by strain

Detailed Research Findings

  • Anticancer Studies :
    • Recent investigations into new pyrazolo[3,4-d]pyrimidine derivatives revealed that certain compounds exhibit potent inhibitory effects on EGFR, with one compound (12b) showing an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against mutant EGFR (T790M) .
  • Antimicrobial Evaluation :
    • A study utilizing an agar dilution method demonstrated that newly synthesized pyrazolone derivatives exhibited significant antimicrobial activities against various microorganisms. Notably, compounds IIIb and Vb were effective against Bacillus subtilis and Enterococcus faecalis but did not demonstrate antifungal activity .
  • Anti-inflammatory Mechanisms :
    • Research highlighted the anti-inflammatory potential of certain pyrazole derivatives by assessing their ability to inhibit TNF-α and IL-6 production in vitro. Compounds showed inhibition rates comparable to standard anti-inflammatory drugs like dexamethasone .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazolone and pyrimidine derivatives, focusing on substituent effects, synthesis routes, and biological activities.

Structural Analogues and Substituent Effects

Compound Name/Structure Key Substituents Synthesis Highlights Reported Bioactivity Reference IDs
Target Compound 6-methyl-2-((1-methylethyl)thio)-pyrimidinyl Not explicitly described Not reported -
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine p-Tolyl, imino group Derived from ethyl 4-cyano intermediates Structural isomerization studies
L4 (5-Methyl-2-[4-(1-methylpyrrole)-pyrimidinyl]-pyrazol-3-one) Thiophen-2-yl, 1-methylpyrrole Computational modeling of electronic properties N/A (computational study)
CAS 114682-26-7 (4-Amino-1-ethyl-2-phenyl-pyrazolone) 4-Amino, 1-ethyl, phenyl Standard pyrazolone synthesis Pharmacological potential inferred
β-Diketone pyrazolone () Bromophenyl, β-diketone Derived from dehydroacetic acid Antimicrobial, anti-inflammatory
I-11 () Cyclohexylmethyl, ethyl, 4-hydroxyphenyl Multi-step alkylation/sulfur incorporation Not explicitly reported

Key Observations

Substituent Influence on Bioactivity: The thioether group in the target compound’s pyrimidine ring may enhance membrane permeability compared to hydroxyl or amino groups in analogs like CAS 114682-26-7 . This aligns with , where a bromophenyl-substituted pyrazolone showed antimicrobial activity attributed to increased lipophilicity . Pyrimidine vs. Pyrazole Hybrids: Compounds like L4 () and those in integrate pyrimidine and pyrazole rings, but computational studies suggest that electronic effects from substituents (e.g., thiophene in L4) modulate reactivity and binding interactions .

In contrast, CAS 114682-26-7 follows a more straightforward pyrazolone synthesis pathway .

Pharmacological Potential: While the target compound lacks direct bioactivity data, highlights pyrazolones with antioxidant and antifungal activities when substituted with aryl or hydrazone groups . The (1-methylethyl)thio group in the target could similarly influence redox properties or enzyme inhibition.

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